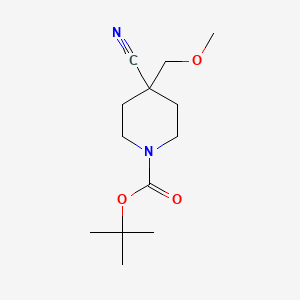
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene typically involves the following steps:
Alkylation: The cyclopentyloxy group can be introduced via an alkylation reaction using cyclopentanol and an appropriate alkylating agent.
Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a cyclopentyloxyethyl-methylbenzene derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
- Substitution reactions yield hydroxyl or amine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the removal of the bromine atom.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and cyclopentyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity and pathways.
Comparación Con Compuestos Similares
1-(2-Chloro-1-(cyclopentyloxy)ethyl)-2-methylbenzene: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromo-1-(cyclohexyloxy)ethyl)-2-methylbenzene: Similar structure with a cyclohexyloxy group instead of cyclopentyloxy.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene: Similar structure with the methyl group in a different position on the benzene ring.
Uniqueness: 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H19BrO |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-6-2-5-9-13(11)14(10-15)16-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
Clave InChI |
ZFQARLKDSHSAAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


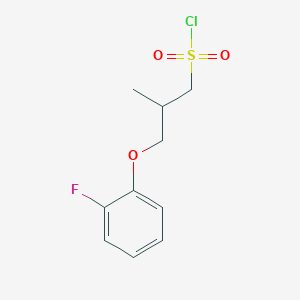
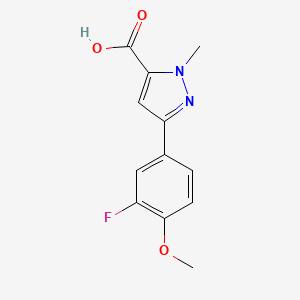
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)


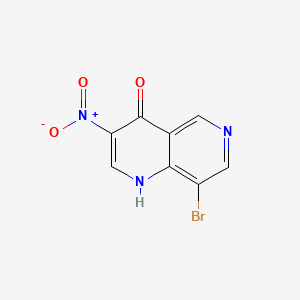
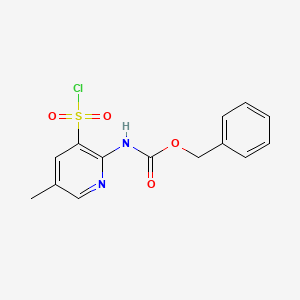
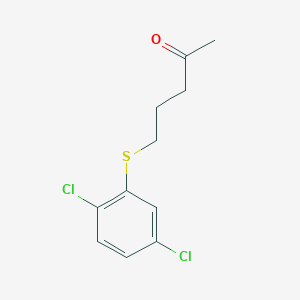
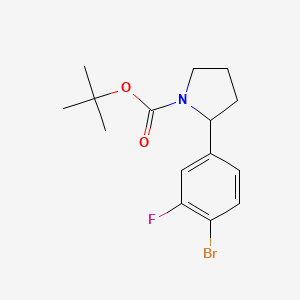

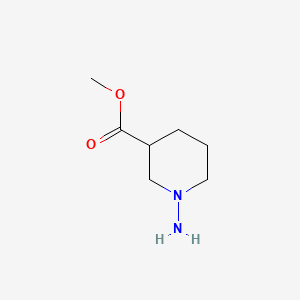
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)
